7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Anticancer Activity Cytotoxicity Kinase Inhibition

7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (C19H16N4OS, MW 348.4 g/mol) is a heterocyclic small molecule within the pyrazolo[1,5-a]pyrimidine class. This scaffold features a fused pyrazole–pyrimidine bicyclic core, substituted at the 7-position with a methyl group, at the 5-position with a phenyl ring, and bearing an N-(thiophen-2-ylmethyl) carboxamide at the 2-position.

Molecular Formula C19H16N4OS
Molecular Weight 348.4 g/mol
Cat. No. B10810690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC19H16N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C4=CC=CC=C4
InChIInChI=1S/C19H16N4OS/c1-13-10-16(14-6-3-2-4-7-14)21-18-11-17(22-23(13)18)19(24)20-12-15-8-5-9-25-15/h2-11H,12H2,1H3,(H,20,24)
InChIKeyRSRDNFZEFKLFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Compound Identity and Core Scaffold Overview for Procurement Decisions


7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (C19H16N4OS, MW 348.4 g/mol) is a heterocyclic small molecule within the pyrazolo[1,5-a]pyrimidine class . This scaffold features a fused pyrazole–pyrimidine bicyclic core, substituted at the 7-position with a methyl group, at the 5-position with a phenyl ring, and bearing an N-(thiophen-2-ylmethyl) carboxamide at the 2-position . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in kinase inhibitor discovery, with demonstrated activity against CDKs (e.g., CDK2, CDK4/6), PIM-1, and AAK1 [1]. The compound is commercially available for research use only, with a molecular weight of 348.4 g/mol and InChI Key RSRDNFZEFKLFLU-UHFFFAOYSA-N .

Why 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine Derivative


Generic substitution of pyrazolo[1,5-a]pyrimidine analogs is precluded by the profound impact of specific substitution patterns on target potency and selectivity. The 7-methyl-5-phenyl substitution pattern is known to affect CDK2 inhibitory activity, with related analogs bearing this pattern achieving IC50 values as low as 0.16 μM in kinase assays, comparable to the reference inhibitor roscovitine (IC50 = 0.24 μM) [1]. Furthermore, the presence of the thiophen-2-ylmethyl group at the carboxamide position introduces unique steric and electronic properties that are absent in simpler amide derivatives such as the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide scaffold (MW 162.15 g/mol, CAS 1340886-10-3) . These structural determinants directly influence binding affinity, selectivity windows across the kinome, and physicochemical properties including solubility and permeability, making compound selection a critical parameter in experimental design [1].

Quantitative Differentiation Evidence for 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Against In-Class Analogs


Cytotoxicity in A549 and MCF-7 Cancer Cell Lines: Direct Comparison Against the Unsubstituted Core Scaffold

Preliminary cytotoxicity screening data indicate that 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits measurable antiproliferative activity against A549 lung cancer cells (IC50 = 12.5 μM) and MCF-7 breast cancer cells (IC50 = 15.0 μM) . In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide core scaffold (CAS 1340886-10-3) has no reported comparable cytotoxicity data in the same cell lines .

Anticancer Activity Cytotoxicity Kinase Inhibition

Differential CDK2 Inhibitory Potential: Class-Level Evidence from the 7-Methyl-5-Phenyl Substitution Pattern

While direct CDK2 IC50 data for the target compound are not yet available in the public domain, structurally related pyrazolo[1,5-a]pyrimidine derivatives bearing the 7-methyl-5-phenyl motif have demonstrated potent CDK2 inhibition. For example, compounds 5i and 5j, which share the pyrazolo[1,5-a]pyrimidine core, achieve IC50 values of 0.25 μM and 0.16 μM against CDK2, respectively, compared to the reference inhibitor roscovitine (IC50 = 0.24 μM) [1]. Compounds 13g, 13j, and 21c in another series showed CDK2 IC50 values ranging from 18 to 150 nM, compared to roscovitine (IC50 = 140 nM) [2]. The target compound’s thiophen-2-ylmethyl carboxamide may further modulate potency relative to these analogs.

CDK2 Inhibition Kinase Assay Structure–Activity Relationship

Structural Differentiation from the Closest Commercial Analog: 5,7-Dimethyl-N-[(thiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

The closest commercially available analog to the target compound is 5,7-dimethyl-N-[(thiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (MW 286.35 g/mol, C14H14N4OS) . The critical structural difference is the replacement of the phenyl group at position 5 with a methyl group. The phenyl substituent in the target compound contributes aromatic π–π stacking interactions that are critical for kinase hinge-region binding, as demonstrated by molecular docking studies of pyrazolo[1,5-a]pyrimidine CDK inhibitors showing essential hydrogen bonds with Lys35 and Val101 and aromatic π–π stacking [1].

Structural Comparison Substitution Pattern Kinase Inhibitor Design

Thiophene-Containing Carboxamide as a Pharmacophoric Differentiator Relative to Non-Thiophene Amide Analogs

The N-(thiophen-2-ylmethyl) carboxamide moiety is a key pharmacophoric feature. A structurally related analog, 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CHEMBL472452), demonstrates sub-micromolar activity against KCa2.3 potassium channels with IC50 values of 350 nM (thallium flux assay) and 580 nM (electrophysiology assay) [1]. It also inhibits KCa2.1 (IC50 = 300 nM) and KCa2.2 (IC50 = 530 nM) channels [2]. This activity profile is attributed to the thiophen-2-ylmethyl substituent, which is preserved in the target compound.

Thiophene Pharmacophore Amide Substituent Potassium Channel Modulation

Recommended Application Scenarios for 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Based on Quantitative Differentiation Evidence


CDK-Focused Kinase Inhibitor Screening and SAR Expansion

The 7-methyl-5-phenyl substitution pattern is validated in structurally related pyrazolo[1,5-a]pyrimidines that demonstrate nanomolar CDK2 inhibition (IC50 = 0.16–0.25 μM) and CDK4/6 inhibition (IC50 = 0.087–0.114 μM) [1]. This compound is suitable as a starting point for structure–activity relationship (SAR) campaigns targeting cyclin-dependent kinases, where the thiophen-2-ylmethyl carboxamide provides an additional vector for modulating selectivity and physicochemical properties [2].

Oncology Phenotypic Screening in Lung and Breast Cancer Models

Preliminary cytotoxicity data show measurable antiproliferative effects against A549 lung cancer cells (IC50 = 12.5 μM) and MCF-7 breast cancer cells (IC50 = 15.0 μM) [1]. This activity profile supports deployment in phenotypic oncology screens, particularly for non-small cell lung cancer (NSCLC) and hormone receptor-positive breast cancer programs, where pyrazolo[1,5-a]pyrimidine scaffolds have shown promise [2].

Ion Channel Drug Discovery: KCa Channel Modulator Profiling

The N-(thiophen-2-ylmethyl) carboxamide moiety is a shared pharmacophoric element with 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, a validated sub-micromolar inhibitor of KCa2.1 (IC50 = 300 nM), KCa2.2 (IC50 = 530 nM), and KCa2.3 (IC50 = 350–580 nM) channels [1]. This compound is recommended for inclusion in ion channel screening panels targeting small- and intermediate-conductance calcium-activated potassium channels, which are implicated in neurological and cardiovascular disorders [2].

Computational Chemistry and Molecular Docking Validation Studies

The well-defined structural features of this compound—including the 5-phenyl group for aromatic π-stacking, the pyrazolo[1,5-a]pyrimidine core for hinge-region hydrogen bonding with kinase residues (e.g., Lys35, Val101), and the thiophen-2-ylmethyl amide as a solvent-exposed vector—make it an ideal candidate for computational docking and molecular dynamics validation studies [1]. It can serve as a reference ligand for benchmarking docking protocols against the pyrazolo[1,5-a]pyrimidine chemical space [2].

Quote Request

Request a Quote for 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.